molecular formula C22H24N2O3S B11349116 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one

Cat. No.: B11349116
M. Wt: 396.5 g/mol
InChI Key: OHLRZAHTOJWEAH-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a methoxyphenoxy group

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to bind to specific sites on proteins, altering their function and leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. For example:

The uniqueness of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one

InChI

InChI=1S/C22H24N2O3S/c1-15(27-19-9-5-4-8-18(19)26-2)22(25)24-13-11-16(12-14-24)21-23-17-7-3-6-10-20(17)28-21/h3-10,15-16H,11-14H2,1-2H3

InChI Key

OHLRZAHTOJWEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4OC

Origin of Product

United States

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